Orcein

Overview

Description

Orcein is a dye that was originally obtained from lichens but is now made from orcinol by hydrogen peroxide oxidation with ammonia present . It is used for the demonstration of elastic fibers when applied in an acid, alcoholic solution . It is also used for staining of elastic fibers, sex chromatin staining, nuclear staining, and demonstration of hepatic inclusions, especially of hepatitis B antigen .

Synthesis Analysis

Orcein is synthesized from orcinol through a process involving hydrogen peroxide oxidation in the presence of ammonia . The dye is used in various applications, including the demonstration of elastic fibers and hepatitis B surface antigen .Molecular Structure Analysis

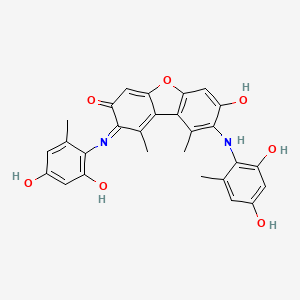

The molecular formula of Orcein is C28H24N2O7 . It is a member of dibenzofurans, a polyphenol, a member of resorcinols, a secondary amino compound, and a member of quinomethanes . The frontier molecular orbital energy of the dyes was evaluated. The highest occupied molecular orbital energy (E HOMO), the lowest unoccupied molecular orbital energy (E LUMO), and also the energy gap (E gap) of all orcein dyes based on their optimized .Chemical Reactions Analysis

Orcein dyes have been suggested for use as a photosensitizer in Dye-Sensitized Solar Cells (DSSC) due to their matching electronic energy LUMO and HOMO levels for the conduction band edge of TiO2 and the oxidation potential of I−/I3− electrolyte .Physical And Chemical Properties Analysis

Orcein has a molecular weight of 500.5 g/mol . The electronic spectral properties of α-hydroxy-orcein (α-HO), one of the main components of the orcein dye, have been extensively investigated in solvents of different proticity through UV-Vis spectrophotometry combined with DFT and TDDFT calculations .Scientific Research Applications

Dye-Sensitized Solar Cells

Orcein dyes have been studied for their potential use in dye-sensitized solar cells (DSSCs). The electronic and photoelectrochemical properties of α-, β-, and γ-orceins were studied using density functional theory (DFT) and time-dependent TDDFT . The results suggest that all eight orcein dyes could be used as a photosensitizer in DSSCs due to their matching electronic energy LUMO and HOMO levels for the conduction band edge of TiO2 and the oxidation potential of I−/I3− electrolyte .

Staining in Microscopy

Orcein is used as a stain in microscopy to visualize chromosomes . This reddish-brown dye helps in the detailed study of the structure and behavior of chromosomes, which is crucial in genetics and cell biology.

Elastic Fibers Visualization

Orcein is used to demonstrate elastic fibers . Elastic fibers are a key component of the extracellular matrix in our tissues, providing them with elasticity. Visualizing these fibers helps in understanding tissue structure and function.

Hepatitis B Surface Antigens

Following permanganate oxidation (Shikata’s modification), orcein can be used to demonstrate hepatitis B surface antigens . This is particularly useful in the diagnosis and study of Hepatitis B, a serious liver infection caused by the Hepatitis B virus.

Copper Associated Proteins

Orcein is used to demonstrate copper associated proteins . These proteins play a crucial role in copper homeostasis and their visualization can help in understanding various biological processes and diseases related to copper metabolism.

Sulfated Mucins

Orcein, following permanganate oxidation (Shikata’s modification), is used to demonstrate sulfated mucins . Mucins are a family of high molecular weight, heavily glycosylated proteins. Visualizing sulfated mucins can aid in the study of various diseases, including respiratory, digestive, and reproductive diseases.

Safety And Hazards

Future Directions

The future outlook of the Orcein Stain Kit market is promising. With the increasing prevalence of chronic diseases and the growing demand for advanced diagnostic procedures, the need for accurate and efficient staining methods like the Orcein Stain Kit is expected to rise . Additionally, advancements in technology and automation in the field of microscopy are likely to contribute to the market growth .

properties

IUPAC Name |

8-(2,4-dihydroxy-6-methylanilino)-2-(2,4-dihydroxy-6-methylphenyl)imino-7-hydroxy-1,9-dimethyldibenzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O7/c1-11-5-15(31)7-17(33)25(11)29-27-13(3)23-21(9-19(27)35)37-22-10-20(36)28(14(4)24(22)23)30-26-12(2)6-16(32)8-18(26)34/h5-10,29,31-35H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIIYGZAUXVPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=C(C3=C(C=C2O)OC4=CC(=O)C(=NC5=C(C=C(C=C5C)O)O)C(=C43)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014576 | |

| Record name | Orcein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Orcein | |

CAS RN |

1400-62-0 | |

| Record name | Orcein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001400620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1400-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=610930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orcein | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Orcein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orcein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

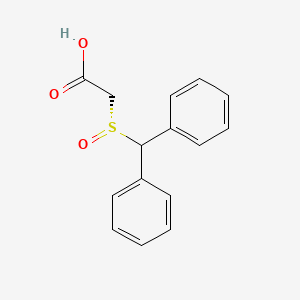

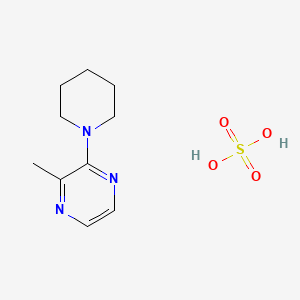

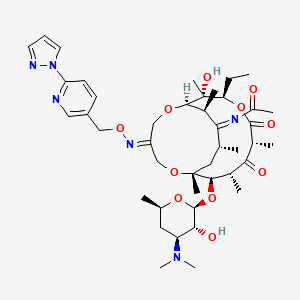

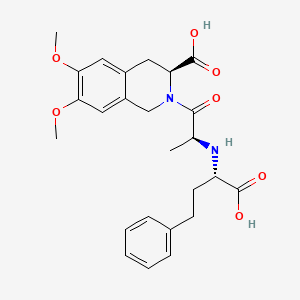

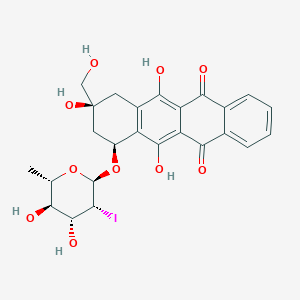

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.